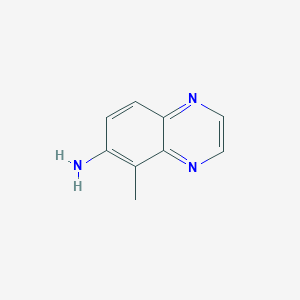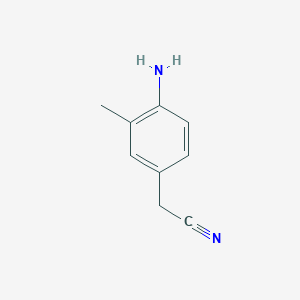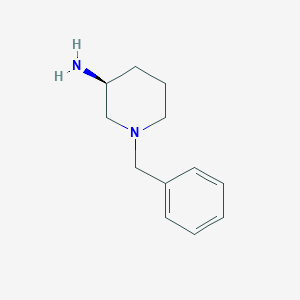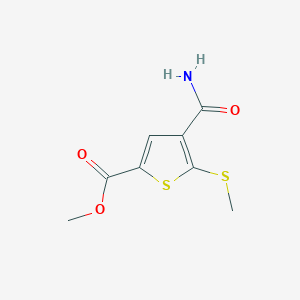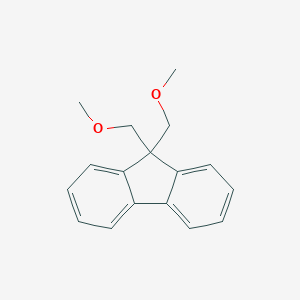
Sodium salt of maleic acid diphenylmethylene hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium salt of maleic acid diphenylmethylene hydrazide, also known as sodium hydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is highly soluble in water and has the chemical formula C13H11N2NaO4. Sodium hydrazide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. Sodium hydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while also reducing the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
Sodium hydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of plant growth and quality. In cancer cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis, the formation of new blood vessels that can supply tumors with nutrients. In immune cells, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. In plants, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to improve root growth, increase chlorophyll content, and enhance resistance to environmental stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium hydrazide has several advantages for lab experiments, including its high solubility in water, ease of synthesis, and potential applications in various fields. However, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide, including the development of new synthesis methods, the optimization of its applications in medicine, agriculture, and material science, and the exploration of its potential toxicity and safety. Further studies are needed to fully understand the mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide involves the reaction of maleic acid with hydrazine hydrate, followed by the addition of Sodium salt of maleic acid diphenylmethylene hydrazide hydroxide. The resulting product is then filtered, washed, and dried to obtain the final product. This synthesis method has been optimized to produce high yields of pure Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide.
Aplicaciones Científicas De Investigación
Sodium hydrazide has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a plant growth regulator, improving crop yield and quality. In material science, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been used as a reducing agent and stabilizer in the synthesis of nanoparticles and other materials.
Propiedades
Número CAS |
160282-28-0 |
|---|---|
Nombre del producto |
Sodium salt of maleic acid diphenylmethylene hydrazide |
Fórmula molecular |
C17H13N2NaO3 |
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
Clave InChI |
JXFJJWXROBWINA-AFEZEDKISA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Sinónimos |
A-826 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



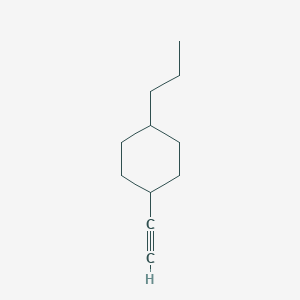
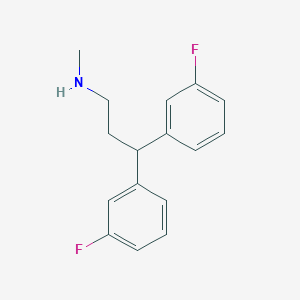
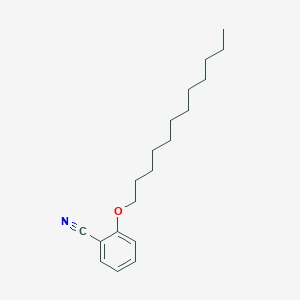
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
